![molecular formula C6H14Cl2N2 B2706200 3,6-Diazabicyclo[3.2.1]octane;dihydrochloride CAS No. 2287280-88-8](/img/structure/B2706200.png)

3,6-Diazabicyclo[3.2.1]octane;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

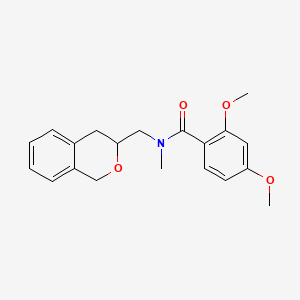

3,6-Diazabicyclo[3.2.1]octane;dihydrochloride is a chemical compound with the CAS Number: 2287280-88-8 . It has a molecular weight of 185.1 . The IUPAC name for this compound is (1R,5S)-3,6-diazabicyclo[3.2.1]octane dihydrochloride . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 3,6-Diazabicyclo[3.2.1]octane;dihydrochloride is 1S/C6H12N2.2ClH/c1-5-2-7-4-6(1)8-3-5;;/h5-8H,1-4H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

3,6-Diazabicyclo[3.2.1]octane;dihydrochloride is a powder that is stored at room temperature .Scientific Research Applications

Analgesic Applications

A series of compounds structurally related to 3,8-diazabicyclo[3.2.1]octane showed significant analgesic effects in various assays, demonstrating an increase in pain threshold and protection in mouse abdominal constriction tests. These effects were associated with the involvement of the nicotinic system, confirmed by binding studies showing high affinity for specific nAChR subtypes, and functional activity studies on different cell lines (Barlocco et al., 1998). Another study confirmed the opioid-like activity of 3,8-diazabicyclo[3.2.1]octane derivatives, which showed high affinity and selectivity for the μ opioid receptor, inhibiting the nociceptive response in various tests, and displaying tolerance and withdrawal syndrome similar to morphine (Fadda et al., 1997).

Antiarrhythmic and Cardiovascular Effects

Novel derivatives of 3,7-diheterabicyclo[3.3.1]nonanes, including those similar to 3,6-Diazabicyclo[3.2.1]octane, showed predominant class III antiarrhythmic activity in post-infarction dog models. These compounds prolonged the ventricular effective refractory period, indicating potential use in antiarrhythmic therapy (Garrison et al., 1996). Additionally, compounds like KC 8857, structurally related to 3,6-Diazabicyclo[3.2.1]octane, were tested for their ability to restore myocardial function mainly by decreasing heart rate without negative inotropism, indicating potential use in treating exercise-induced myocardial ischemia (Grohs et al., 1989).

Antipsychotic and Anxiolytic Effects

Compounds structurally related to 3,6-Diazabicyclo[3.2.1]octane demonstrated unexpected antipsychotic-like activity. For example, PTAC, a potent muscarinic receptor ligand related to this structure, exhibited functional dopamine receptor antagonism, suggesting a new approach in the medical treatment of schizophrenia and possibly other psychiatric conditions (Bymaster et al., 1998).

Neurological Applications

Derivatives of 3,7-diazabicyclo[3.3.1]nonane demonstrated high activity as positive allosteric modulators of AMPA receptors of the CNS, significantly improving memory in animal models. This suggests potential application in treating various psychoneurological diseases (Grigoriev et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Target of Action

The primary targets of 3,6-Diazabicyclo[32Structurally similar compounds have been known to interact with nicotinic acetylcholine receptors .

Mode of Action

The specific mode of action of 3,6-Diazabicyclo[32It can be inferred that, like other similar compounds, it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

The exact biochemical pathways affected by 3,6-Diazabicyclo[32Given its potential interaction with nicotinic acetylcholine receptors, it may influence neurotransmission and other related pathways .

Result of Action

The molecular and cellular effects of the action of 3,6-Diazabicyclo[32Its potential interaction with nicotinic acetylcholine receptors suggests it may influence neuronal activity .

properties

IUPAC Name |

3,6-diazabicyclo[3.2.1]octane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2ClH/c1-5-2-7-4-6(1)8-3-5;;/h5-8H,1-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZLAZYXTRDCJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1NC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2706120.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2706121.png)

![[(1S,2R)-2-Pyrrolidin-1-ylcyclopentyl]methanamine](/img/structure/B2706122.png)

![2-Cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2706127.png)

![methyl 5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2706129.png)

![Methyl 4-[(4-chlorophenyl)sulfanyl]-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2706135.png)

![2-Chloro-1-(6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2706138.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2706139.png)

![4-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2706140.png)